![molecular formula C15H23NO4 B2615954 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide CAS No. 1854863-55-0](/img/structure/B2615954.png)
2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
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Description
2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide, also known as BHMMDA, is a chemical compound that has been proven to have potential uses in scientific research. BHMMDA is a member of the acetamide class of compounds and has a molecular weight of 365.47 g/mol.
Scientific Research Applications
Structural Insights and Potential Applications
Functionalized Amino Acid Anticonvulsants : Research on "2-acetamido-N-benzyl-2-(methoxyamino)acetamides" has provided insights into their crystal structure and identified molecular features likely responsible for their anticonvulsant activities. These studies suggest the significance of the acetamido and benzyl groups in pharmaceutical development, particularly in designing anticonvulsant medications (Camerman et al., 2005).
Synthetic Utility in Pharmaceutical Products : Another study on "p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts" highlights the acetamide moiety's prevalence in natural and pharmaceutical products. The research introduces versatile reagents for synthesizing N-alkylacetamides and protected amines, demonstrating the potential of these compounds in synthetic chemistry and drug development (Sakai et al., 2022).
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(18,8-9-19-2)12-16-14(17)11-20-10-13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSYDIHFYBAPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |
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